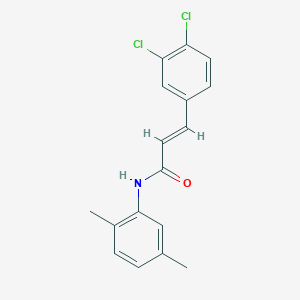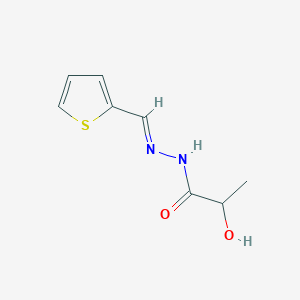![molecular formula C13H25N3O3S B5710490 N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as CSP-1103, is a novel compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate fast inhibitory neurotransmission in the central nervous system. By binding to a specific site on the receptor, this compound enhances the ability of GABA to activate the receptor, leading to an increase in chloride ion influx and neuronal inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, analgesic effects in animal models of neuropathic pain, and attenuated drug-seeking behavior in animal models of drug addiction. However, further studies are needed to fully elucidate the effects of this compound on various physiological systems and to determine its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is its selectivity for α2/α3 subunit-containing GABA(A) receptors, which may reduce the risk of side effects associated with non-selective GABAergic drugs. However, one limitation is the lack of human clinical trials, which limits our understanding of its safety and efficacy in humans.
Direcciones Futuras
For N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide research include further studies on its potential therapeutic applications, such as in the treatment of anxiety disorders, sleep disorders, and drug addiction. Additionally, further studies are needed to fully elucidate its mechanism of action and its effects on various physiological systems. The development of more selective and potent compounds based on the structure of this compound may also be an area of future research.
In conclusion, this compound is a novel compound that has shown promise in various scientific research applications. Its selectivity for α2/α3 subunit-containing GABA(A) receptors and potential therapeutic applications make it an interesting target for further research. However, more studies are needed to fully elucidate its effects and potential limitations.
Métodos De Síntesis
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine and methylsulfonyl chloride to form N-cyclohexyl-N-methylsulfonylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-methylsulfonylacetamide, which is subsequently treated with piperazine to form this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential use in various scientific research applications, including as a modulator of GABA(A) receptors, a potential treatment for neuropathic pain, and a potential treatment for drug addiction. Studies have shown that this compound can enhance GABAergic neurotransmission by selectively targeting α2/α3 subunit-containing GABA(A) receptors, which may have implications for the treatment of anxiety disorders and sleep disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHRDSROOOMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)


![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
